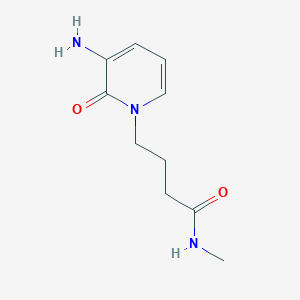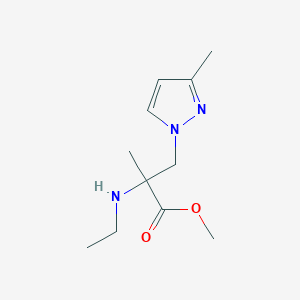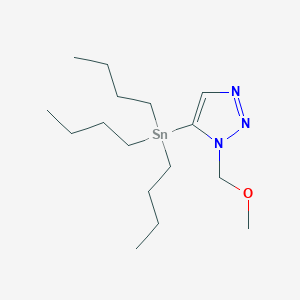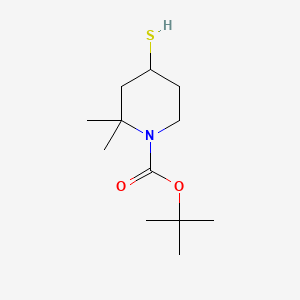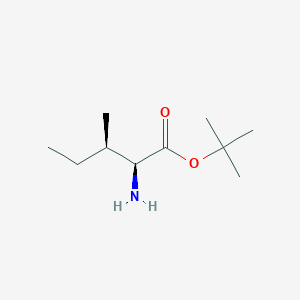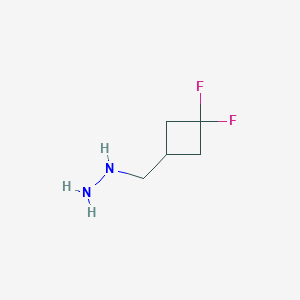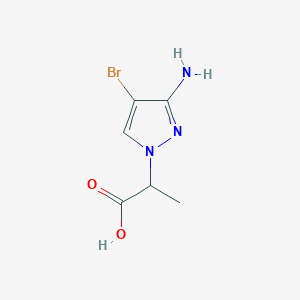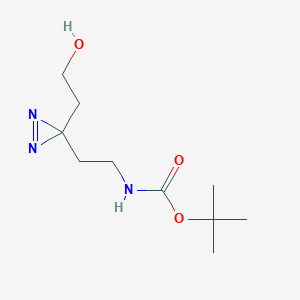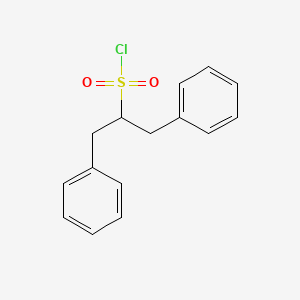
1,3-Diphenylpropane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylpropane-2-sulfonyl chloride: is an organic compound characterized by the presence of two phenyl groups attached to a propane backbone, with a sulfonyl chloride functional group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropane-2-sulfonyl chloride can be synthesized through the reaction of 1,3-diphenylpropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in oxidative chlorination reactions has been explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diphenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) under basic conditions (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols/Sulfides: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylpropane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Wirkmechanismus
The mechanism of action of 1,3-diphenylpropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Vergleich Mit ähnlichen Verbindungen
Benzene Sulfonyl Chloride: Similar in reactivity but lacks the additional phenyl group.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the phenyl groups.
Methanesulfonyl Chloride: Simpler structure with a single sulfonyl chloride group.
Uniqueness: 1,3-Diphenylpropane-2-sulfonyl chloride is unique due to the presence of two phenyl groups, which can influence its reactivity and the properties of the resulting products. This structural feature can enhance the compound’s utility in specific synthetic applications, making it a valuable reagent in organic chemistry .
Eigenschaften
Molekularformel |
C15H15ClO2S |
|---|---|
Molekulargewicht |
294.8 g/mol |
IUPAC-Name |
1,3-diphenylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C15H15ClO2S/c16-19(17,18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
PTKRUCHXVXUPMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)
